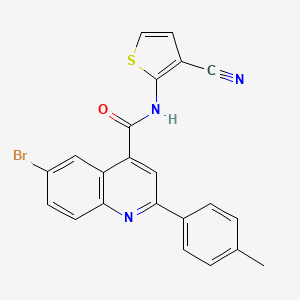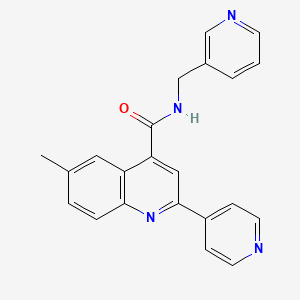![molecular formula C22H16BrN3OS B3504435 6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504435.png)
6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamide derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In infectious diseases, it has been shown to inhibit the activity of bacterial and viral enzymes, such as DNA gyrase and reverse transcriptase.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are dependent on its specific target and mechanism of action. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In infectious diseases, it has been shown to inhibit bacterial and viral replication, leading to the reduction of infection. In neurological disorders, it has been investigated for its potential neuroprotective effects, which may involve the modulation of specific neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potent and specific activity against its target, as well as its relatively easy synthesis and purification. However, the limitations include its potential toxicity and side effects, as well as the need for further investigation into its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research of 6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide. These include the investigation of its potential therapeutic applications in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate its specific mechanisms of action and to optimize its pharmacological properties for clinical use. Finally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways. In infectious diseases, it has been studied for its antibacterial and antiviral properties. In neurological disorders, it has been investigated for its potential neuroprotective effects.
Eigenschaften
IUPAC Name |
6-bromo-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3OS/c1-28-21-7-3-2-6-19(21)26-22(27)17-12-20(14-5-4-10-24-13-14)25-18-9-8-15(23)11-16(17)18/h2-13H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQPJZQRNUEBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504361.png)

![6-chloro-2-(2-pyridinyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B3504364.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504394.png)

![methyl 3-({[6-bromo-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504405.png)
![2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504407.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504414.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3504415.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504424.png)
![7-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-methylphenyl)quinoline](/img/structure/B3504430.png)

